3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid
CAS No.: 574729-44-5
Cat. No.: VC8280718
Molecular Formula: C14H17Cl2NO4
Molecular Weight: 334.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 574729-44-5 |
|---|---|
| Molecular Formula | C14H17Cl2NO4 |
| Molecular Weight | 334.2 g/mol |
| IUPAC Name | 2-(3,4-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-7-9(12(18)19)8-4-5-10(15)11(16)6-8/h4-6,9H,7H2,1-3H3,(H,17,20)(H,18,19) |
| Standard InChI Key | AHSMQJDTARPKCV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid features a propionic acid backbone substituted with a Boc-protected amino group and a 3,4-dichlorophenyl moiety. The Boc group () shields the amino functionality during synthetic procedures, while the dichlorophenyl ring () introduces steric and electronic effects that influence reactivity . The molecular formula is , with a molar mass of 334.2 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 334.2 g/mol | |
| CAS Registry Number | 574729-44-5 | |
| IUPAC Name | 2-(3,4-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
The compound’s solubility profile remains unspecified in available literature, though analogous Boc-protected amino acids are typically soluble in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.
Synthesis and Reaction Pathways
Primary Synthetic Route
The synthesis of 3-tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid involves a multi-step protocol. A referenced method details the reaction of a precursor amino acid derivative with di-tert-butyl dicarbonate (Boc anhydride) in the presence of sodium hydroxide and sodium bicarbonate, conducted in 1,4-dioxane at 0–20°C. This yields 2.03 g of the target compound, demonstrating moderate efficiency .
The Boc group’s orthogonality allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid), enabling subsequent peptide bond formation.
Applications in Pharmaceutical Research
Role in Peptide Synthesis
As a Boc-protected amino acid derivative, this compound is integral to solid-phase peptide synthesis (SPPS). The Boc group prevents unwanted side reactions during coupling steps, while the dichlorophenyl group may enhance lipophilicity, influencing peptide-membrane interactions. For instance, similar Boc-protected analogs are employed in synthesizing kinase inhibitors and GPCR-targeting therapeutics.
Intermediate in Drug Development
Structural analogs of this compound, such as 3-tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acid (CAS 188812-96-6), have been investigated for their bioactivity in neurological disorders . The dichlorophenyl moiety’s electron-withdrawing properties may modulate binding affinities to target proteins .
Comparative Analysis with Structural Analogs
Table 2: Comparison of Dichlorophenyl-Containing Boc-Protected Amino Acids
The positional isomerism of chlorine atoms significantly impacts biological activity and synthetic utility. For example, the 3,4-dichloro configuration enhances steric hindrance, potentially improving receptor selectivity .
Recent Research and Future Directions
Innovations in Synthetic Methodology
Recent advancements focus on optimizing Boc-deprotection efficiency. Studies suggest that microwave-assisted cleavage reduces reaction times while preserving acid-sensitive functional groups. Additionally, green chemistry approaches utilizing ionic liquids as solvents are under exploration to enhance sustainability.
Emerging Biological Applications
Preliminary investigations highlight the compound’s potential in developing antimicrobial peptides. The dichlorophenyl group’s hydrophobicity may disrupt bacterial membranes, offering a pathway for novel antibiotics .
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